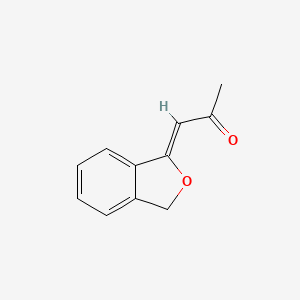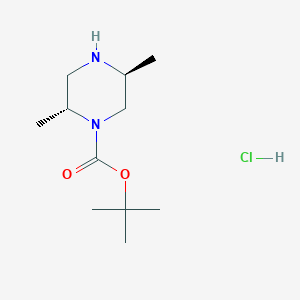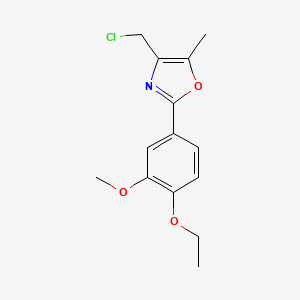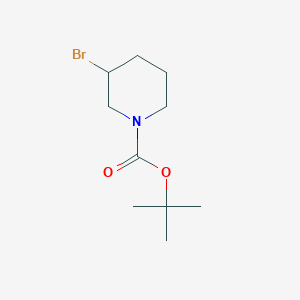
3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine
Descripción general
Descripción
3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine is a useful research compound. Its molecular formula is C10H13F3N4 and its molecular weight is 246.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyridazine Derivatives in Medical Chemistry
Pyridazine derivatives, including compounds similar to 3-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine, have shown significant pharmaceutical importance. Studies have revealed their potential in various medicinal chemistry applications, such as receptor binding and inhibition activities. For instance, Enguehard-Gueiffier et al. (2006) demonstrated high affinities and selectivities for D4 dopamine receptors with 2-substituted imidazopyridines and pyridazines, which have implications in the development of drugs targeting these receptors (Enguehard-Gueiffier et al., 2006).
Application in Prostate Cancer Treatment
Another notable application is in the treatment of advanced prostate cancer. Bradbury et al. (2013) discussed the discovery of AZD3514, a small-molecule androgen receptor downregulator developed from pyridazine derivatives. This compound entered Phase I clinical trials, showcasing the potential of pyridazine derivatives in cancer therapy (Bradbury et al., 2013).
Acetylcholinesterase Inhibitors
Pyridazine analogs have also been studied as acetylcholinesterase inhibitors. Contreras et al. (2001) designed and synthesized a series of pyridazine analogues acting as AChE inhibitors, indicating their potential use in treating conditions like Alzheimer's disease (Contreras et al., 2001).
Heterocyclic Compounds in Pharmacology
Al-Afaleq and Abubshait (2001) explored the preparation of pyrazolo-pyrimidines using pyridazine derivatives. These compounds are expected to possess considerable chemical and pharmacological activities, which can be vital in developing new pharmaceuticals (Eljazi I. Al-Afaleq & S. Abubshait, 2001).
Pyridazine Analogs in Medicinal Chemistry
Sallam et al. (2021) synthesized and analyzed pyridazine analogs for their pharmaceutical significance. They focused on the structure and interaction energies of these compounds, which are crucial in understanding their medicinal applications (Sallam et al., 2021).
Mecanismo De Acción
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The compound might interact with its targets through the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethylation process is known to play a significant role in various biochemical pathways .
Result of Action
The compound might exhibit its effects through the trifluoromethylation of carbon-centered radical intermediates .
Propiedades
IUPAC Name |
3-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4/c1-16-4-6-17(7-5-16)9-3-2-8(14-15-9)10(11,12)13/h2-3H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPJHCZQCGKJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B1394276.png)
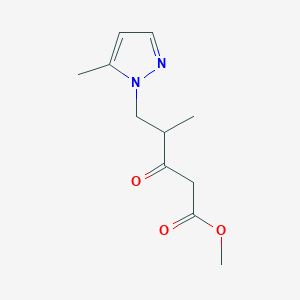

![4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester](/img/structure/B1394280.png)


